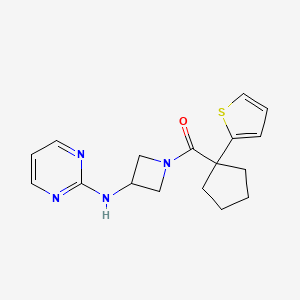

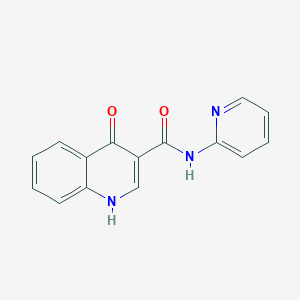

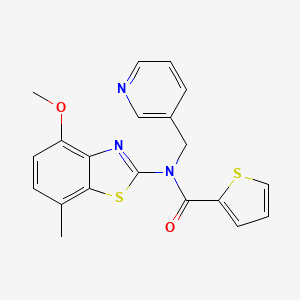

![molecular formula C25H21ClN2O5S B2736296 methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-24-8](/img/structure/B2736296.png)

methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of the benzothiadiazine-1,1-dioxide ring is influenced by many functional groups attached to the ring .

Synthesis Analysis

The synthesis of benzothiadiazine-1,1-dioxide compounds involves various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the benzothiadiazine-1,1-dioxide ring .Molecular Structure Analysis

The benzothiadiazine-1,1-dioxide ring is part of a larger family of thiadiazine structures, which have the molecular formula C3H4N2S . These thiadiazine systems can give rise to benzo derivatives .科学的研究の応用

Synthesis and Characterization

- A study on the synthesis of novel photochemical rearrangements of dihydro-1,3-thiazines, which could be related to the structural class of the given compound, investigated the photolytic rearrangements of 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, leading to the formation of various rearranged products. This research provides insights into the synthetic pathways and the structural diversity of thiazine derivatives (Bhatia et al., 1998).

Potential Biological Activities

- The synthesis and biological activity of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound structurally related to the query molecule, was explored. This compound showed moderate insecticidal activity against Aphis craccivora, indicating the potential of thiazine derivatives in developing new agrochemicals (Li et al., 2013).

Antimicrobial and Anticancer Properties

- Research on novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides synthesized from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate explored their antibacterial and radical scavenging activities. This highlights the potential antimicrobial and antioxidant applications of benzothiazine derivatives (Zia-ur-Rehman et al., 2009).

Chemical Transformations and Reactivity

- Another study focused on the synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds, showcasing the chemical versatility and reactivity of thiazine and thiopyran derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in synthesizing more complex molecules (Scrowston & Shaw, 1976).

Activation of Potassium Channels

- A study on 6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives revealed their ability to activate ATP-sensitive potassium channels in pancreatic beta-cells, indicating potential applications in treating diabetes or related metabolic disorders (Nielsen et al., 2002).

将来の方向性

特性

IUPAC Name |

methyl 6-chloro-2-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O5S/c1-16-7-6-10-19(13-16)27-22(29)15-28-24(25(30)33-2)23(17-8-4-3-5-9-17)20-14-18(26)11-12-21(20)34(28,31)32/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTWFUWDEXVAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

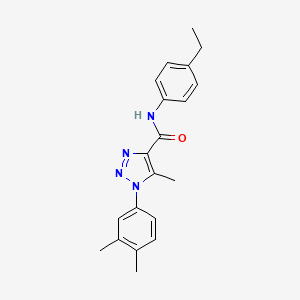

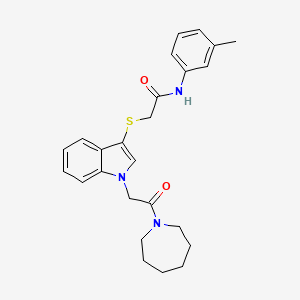

![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)

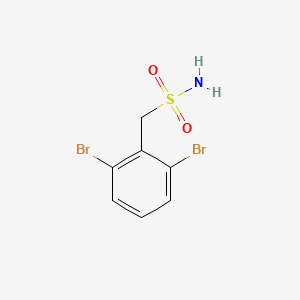

![(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2736217.png)

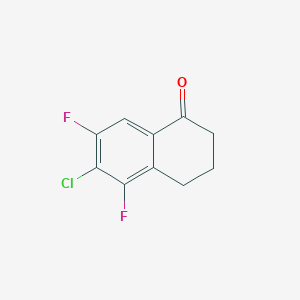

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)

![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)